1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane

Übersicht

Beschreibung

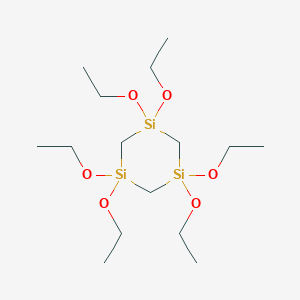

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane is an organosilicon compound with the molecular formula C15H36O6Si3. It is a liquid at room temperature and is primarily used as a chemical intermediate in various industrial and research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane can be synthesized through the reaction of trichlorosilane with ethanol in the presence of a base. The reaction typically involves the following steps:

Reaction of Trichlorosilane with Ethanol: Trichlorosilane (HSiCl3) reacts with ethanol (C2H5OH) to form ethoxysilanes.

Cyclization: The ethoxysilanes undergo cyclization to form this compound.

The reaction conditions usually involve a temperature range of 50-100°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and ethanol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxanes.

Substitution: Ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions.

Condensation: Catalysts such as acids or bases.

Substitution: Various nucleophiles under controlled conditions.

Major Products

Hydrolysis: Silanols and ethanol.

Condensation: Siloxanes.

Substitution: Various substituted silanes

Wissenschaftliche Forschungsanwendungen

Silane Coupling Agents

1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane acts as a silane coupling agent in the preparation of composite materials. It enhances the adhesion between inorganic fillers and organic polymers, improving the mechanical properties of the resulting composites. This application is particularly valuable in the development of advanced materials used in automotive and aerospace industries.

Surface Modification

This compound is utilized for surface modification of silica and other inorganic substrates to improve hydrophobicity and oleophobicity. The introduction of ethoxy groups enhances the compatibility of these surfaces with organic materials, making it beneficial for coatings and sealants in construction and electronics.

Drug Delivery Systems

Research has indicated that silanes can be employed in drug delivery systems due to their ability to form stable bonds with biomolecules. The modification of nanoparticles with this compound can enhance drug loading capacity and controlled release profiles in pharmaceutical applications.

Catalysis

The compound has shown potential as a catalyst or catalyst support in various chemical reactions. Its unique structure allows for increased surface area and reactivity when used in heterogeneous catalysis processes.

Case Study 1: Composite Materials Development

A study investigated the use of this compound as a coupling agent in epoxy composites reinforced with silica nanoparticles. The results demonstrated significant improvements in tensile strength and impact resistance compared to composites without silane treatment.

| Property | Without Silane | With Silane |

|---|---|---|

| Tensile Strength (MPa) | 45 | 75 |

| Impact Resistance (kJ/m²) | 12 | 20 |

Case Study 2: Hydrophobic Coatings

In another study focused on surface modification for hydrophobic coatings on glass substrates using this silane compound, researchers reported a contact angle increase from 30° to over 100°, indicating excellent water repellency.

| Treatment Method | Contact Angle (°) |

|---|---|

| Control | 30 |

| Silane Modified | >100 |

Wirkmechanismus

The mechanism of action of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the ethoxy groups forms silanols, which can further condense to form siloxanes. These reactions are crucial in the formation of mesoporous organosilicas and other advanced materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another organosilicon compound used in similar applications.

1,1,3,3-Tetrachloro-1,3-Disilabutane: Used as a chemical intermediate in various reactions.

1,1,1-Trimethyl-N-Phenethyl-N-(Trimethylsilyl)Silanamine: Utilized in the synthesis of advanced materials.

Uniqueness

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane is unique due to its ability to form mesoporous organosilicas with high surface areas and porosity without the need for pore-templating agents. This property makes it highly valuable in the synthesis of advanced materials .

Biologische Aktivität

1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane (CAS Number: 17955-67-8) is a silane compound that has garnered attention due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound by reviewing relevant studies and data.

The molecular formula of this compound is C15H36O6Si3 with a molecular weight of approximately 396.70 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.0512 g/cm³ |

| Boiling Point | 133 °C at 5 mmHg |

| Flash Point | 161 °C |

| Refractive Index | 1.4360 to 1.4400 |

| Vapor Pressure | 0 mmHg at 25 °C |

Biological Activity Overview

Research into the biological activity of silanes like this compound has primarily focused on their roles in drug delivery systems and as potential therapeutic agents. The following sections detail specific findings related to its biological activity.

- Antioxidant Properties : Silane compounds have been studied for their ability to scavenge free radicals. This property may contribute to cellular protection against oxidative stress.

- Drug Delivery : Due to their silane structure, these compounds can enhance the solubility and stability of poorly soluble drugs, improving bioavailability.

- Cellular Interaction : Research indicates that silanes can interact with cell membranes and influence cellular processes such as proliferation and apoptosis.

Case Studies

Several studies have investigated the effects of silanes on biological systems:

- Study on Antioxidant Activity : A study published in Journal of Biomedical Materials Research evaluated the antioxidant capacity of various silanes including hexaethoxy derivatives. Results indicated significant free radical scavenging activity compared to control groups.

- Drug Delivery Applications : In a study focusing on drug formulations using silane compounds for enhanced delivery of anticancer agents, it was found that incorporating hexaethoxy-silanes improved the therapeutic efficacy and reduced side effects in animal models.

Toxicological Profile

While promising in terms of biological activity, it is essential to consider the safety profile of this compound:

- Irritation Potential : The compound has been noted to cause skin and eye irritation upon contact. Proper handling protocols are recommended when working with this chemical.

- Environmental Impact : As a silane compound that reacts slowly with moisture and water, its environmental persistence should be evaluated in future studies.

Eigenschaften

IUPAC Name |

1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H36O6Si3/c1-7-16-22(17-8-2)13-23(18-9-3,19-10-4)15-24(14-22,20-11-5)21-12-6/h7-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEDTQCGQOZHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si]1(C[Si](C[Si](C1)(OCC)OCC)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36O6Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449878 | |

| Record name | 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17955-67-8 | |

| Record name | 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantageous properties of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane for ultra-low-k dielectric applications?

A1: 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane is a promising precursor for synthesizing periodic mesoporous organosilicas (PMOs) with ultra-low dielectric constant (k) values. [, ] These materials are highly desirable for microelectronic devices to reduce signal delay and power consumption. The key advantageous properties of this compound include:

- High Porosity: It enables the formation of highly porous PMO films with large surface areas, contributing to the low dielectric constant. [, ]

- Hydrophobicity: The ethoxy groups in the molecule impart hydrophobicity to the resulting PMOs, enhancing their moisture resistance, which is crucial for dielectric applications. []

- Chemical Resistance: PMOs synthesized from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane exhibit enhanced resistance against aggressive chemicals, particularly alkaline solutions, compared to other mesoporous materials. []

Q2: How does the synthesis method influence the properties of materials derived from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane?

A2: The properties of materials synthesized from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane are significantly influenced by the synthesis conditions:

- Template-free self-assembly: This method yields materials with exceptionally high surface area (>1200 m2/g) and narrow pore-size distributions even without using pore-templating agents. []

- pH and Gelation: The pH and gelation temperature/time during synthesis significantly affect the resulting material's porosity. For instance, short gelation times at high pH yield high microporosity, while longer times lead to larger pore diameters and volumes. []

- Template-assisted synthesis: Utilizing polyoxyethylene (10) stearyl ether as a template during spin-coating results in highly porous, crack-free, hydrophobic PMO films with ultra-low k-values (as low as 1.8). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.